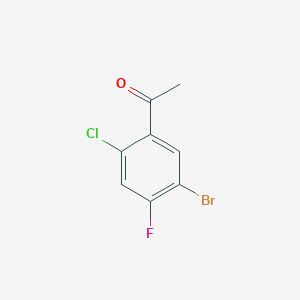
1-(5-Bromo-2-chloro-4-fluorophenyl)ethan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(5-Bromo-2-chloro-4-fluorophenyl)ethan-1-one is an organic compound with the molecular formula C8H5BrClFO. It is a derivative of acetophenone, where the phenyl ring is substituted with bromine, chlorine, and fluorine atoms. This compound is known for its applications in organic synthesis and as an intermediate in the production of various pharmaceuticals and agrochemicals .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1-(5-Bromo-2-chloro-4-fluorophenyl)ethan-1-one can be synthesized through several methods. One common approach involves the bromination of 4-chloro-2-fluoroacetophenone using bromine in the presence of a catalyst such as iron(III) bromide. The reaction is typically carried out in an organic solvent like dichloromethane at room temperature .
Another method involves the Friedel-Crafts acylation of 5-bromo-2-chloro-4-fluorobenzene with acetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. This reaction is usually performed under anhydrous conditions to prevent hydrolysis of the catalyst .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale bromination and acylation reactions. The use of continuous flow reactors and automated systems helps in maintaining consistent reaction conditions and improving yield. Additionally, purification steps such as recrystallization and column chromatography are employed to obtain the compound in high purity .
Analyse Des Réactions Chimiques
Types of Reactions
1-(5-Bromo-2-chloro-4-fluorophenyl)ethan-1-one undergoes various chemical reactions, including:
Substitution Reactions: The bromine, chlorine, and fluorine atoms on the phenyl ring can be substituted with other functional groups using nucleophilic or electrophilic reagents.
Reduction Reactions: The carbonyl group can be reduced to a hydroxyl group using reducing agents such as sodium borohydride or lithium aluminum hydride.
Oxidation Reactions: The compound can be oxidized to form carboxylic acids or other oxidized derivatives using oxidizing agents like potassium permanganate or chromium trioxide.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium methoxide in methanol can be used to substitute the halogen atoms with methoxy groups.
Electrophilic Substitution: Chlorosulfonic acid can be used to introduce sulfonyl groups onto the phenyl ring.
Reduction: Sodium borohydride in ethanol is commonly used for the reduction of the carbonyl group.
Oxidation: Potassium permanganate in aqueous solution is used for the oxidation of the compound.
Major Products Formed
Substitution: Formation of methoxy-substituted derivatives.
Reduction: Formation of 1-(5-Bromo-2-chloro-4-fluorophenyl)ethanol.
Oxidation: Formation of 1-(5-Bromo-2-chloro-4-fluorophenyl)acetic acid.
Applications De Recherche Scientifique
1-(5-Bromo-2-chloro-4-fluorophenyl)ethan-1-one has several applications in scientific research:
Mécanisme D'action
The mechanism of action of 1-(5-Bromo-2-chloro-4-fluorophenyl)ethan-1-one involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. Additionally, it can interact with receptor proteins, modulating their activity and affecting cellular signaling pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-(4-Bromo-2-fluorophenyl)ethanone: Similar in structure but lacks the chlorine atom.
1-(5-Bromo-2-chlorophenyl)ethanone: Similar but lacks the fluorine atom.
1-(5-Chloro-2-fluorophenyl)ethanone: Similar but lacks the bromine atom.
Uniqueness
1-(5-Bromo-2-chloro-4-fluorophenyl)ethan-1-one is unique due to the presence of all three halogen atoms (bromine, chlorine, and fluorine) on the phenyl ring. This unique combination of substituents imparts distinct chemical and physical properties, making it a valuable intermediate in organic synthesis and pharmaceutical development .
Propriétés
Formule moléculaire |
C8H5BrClFO |
|---|---|
Poids moléculaire |
251.48 g/mol |
Nom IUPAC |
1-(5-bromo-2-chloro-4-fluorophenyl)ethanone |
InChI |
InChI=1S/C8H5BrClFO/c1-4(12)5-2-6(9)8(11)3-7(5)10/h2-3H,1H3 |
Clé InChI |
ROXSPXPTNREQSD-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)C1=CC(=C(C=C1Cl)F)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



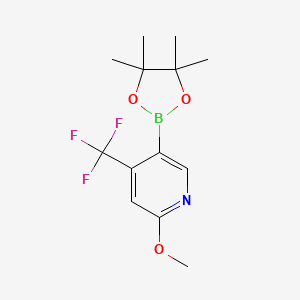
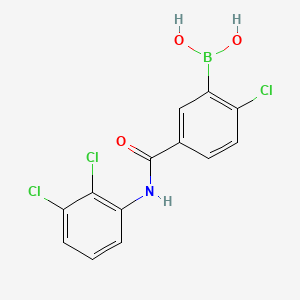
![N-(4-Fluoro-phenyl)-2-(5-mercapto-4-methyl-4H-[1,2,4]triazol-3-yl)-acetamide](/img/structure/B15202029.png)

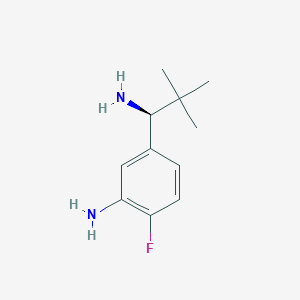
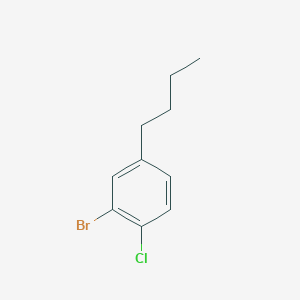
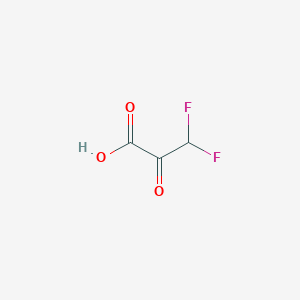
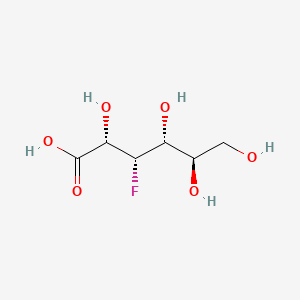
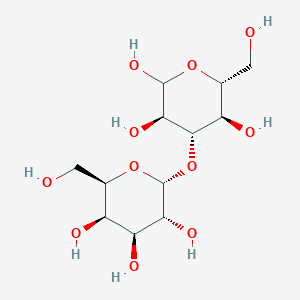
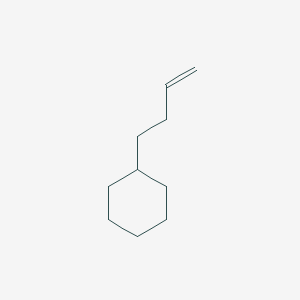
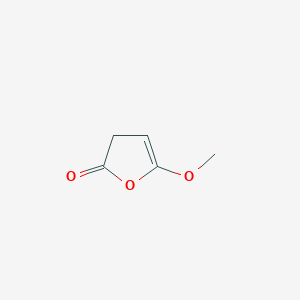
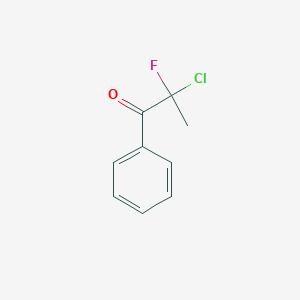
![(NZ)-N-[1-(3,4-difluorophenyl)propylidene]hydroxylamine](/img/structure/B15202092.png)
